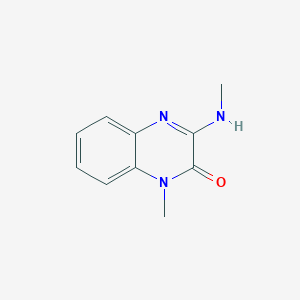
1-METHYL-3-(METHYLAMINO)QUINOXALIN-2(1H)-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(methylamino)-2(1H)-quinoxalinone is a heterocyclic compound that belongs to the quinoxalinone family This compound is characterized by its unique structure, which includes a quinoxalinone core with a methyl group at the 1-position and a methylamino group at the 3-position
準備方法
The synthesis of 1-methyl-3-(methylamino)-2(1H)-quinoxalinone can be achieved through several synthetic routes. One common method involves the cyclization of o-phenylenediamine with methylglyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate diimine, which undergoes cyclization to form the quinoxalinone core. The methylamino group can be introduced through subsequent methylation reactions using methylamine and appropriate reagents.
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
1-Methyl-3-(methylamino)-2(1H)-quinoxalinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the quinoxalinone core to its corresponding dihydroquinoxalinone form.
Substitution: The methylamino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds and functional materials.
Biology: It exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers are exploring its potential as a lead compound for drug development.
Medicine: The compound’s pharmacological properties make it a promising candidate for the development of new therapeutic agents targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its unique chemical properties.
作用機序
The mechanism of action of 1-methyl-3-(methylamino)-2(1H)-quinoxalinone involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and function. The exact molecular targets and pathways involved vary depending on the specific biological activity being studied.
類似化合物との比較
1-Methyl-3-(methylamino)-2(1H)-quinoxalinone can be compared with other similar compounds, such as:
1-Methylquinoxalin-2(1H)-one: Lacks the methylamino group, resulting in different chemical and biological properties.
3-Methylaminoquinoxalin-2(1H)-one: Similar structure but with different substitution patterns, leading to variations in reactivity and activity.
1,3-Dimethylquinoxalin-2(1H)-one: Contains two methyl groups, which can influence its chemical behavior and biological effects.
The uniqueness of 1-methyl-3-(methylamino)-2(1H)-quinoxalinone lies in its specific substitution pattern, which imparts distinct chemical and biological properties that make it valuable for various applications.
特性
CAS番号 |
112072-67-0 |
|---|---|
分子式 |
C10H11N3O |
分子量 |
189.21 g/mol |
IUPAC名 |
1-methyl-3-(methylamino)quinoxalin-2-one |
InChI |
InChI=1S/C10H11N3O/c1-11-9-10(14)13(2)8-6-4-3-5-7(8)12-9/h3-6H,1-2H3,(H,11,12) |
InChIキー |
MVQGCRHRZFZWMO-UHFFFAOYSA-N |
SMILES |
CNC1=NC2=CC=CC=C2N(C1=O)C |
正規SMILES |
CNC1=NC2=CC=CC=C2N(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















